molecular formula C12H13BrFNO2 B14863457 4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B14863457
M. Wt: 302.14 g/mol
InChI Key: SGUCVJDIFSOHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenyl ring followed by the formation of the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce corresponding acids, alcohols, or aldehydes.

Scientific Research Applications

4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenylacetic acid
  • 4-(2-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine
  • 2-Bromo-2-(4-fluorophenyl)acetic acid

Uniqueness

4-(2-Bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a carboxylic acid group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H13BrFNO2

Molecular Weight

302.14 g/mol

IUPAC Name

4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13BrFNO2/c1-15-5-9(10(6-15)12(16)17)8-4-7(14)2-3-11(8)13/h2-4,9-10H,5-6H2,1H3,(H,16,17)

InChI Key

SGUCVJDIFSOHQT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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